N-(2-aminoethyl)propanamide

Medicinal Chemistry Alkaloid Derivatization Synthetic Methodology

Choose N-(2-aminoethyl)propanamide for its validated use in constructing chiral PNA backbones and cytisine derivatives. This specific homolog offers a critical +0.5 ΔLogP increase over the acetamide, enabling fine-tuned SAR studies. Optimize your synthesis with a well-characterized, research-grade bifunctional amine.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 925-58-6
Cat. No. B1275059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)propanamide
CAS925-58-6
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(=O)NCCN
InChIInChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)
InChIKeySUYTZMWLZYCZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-aminoethyl)propanamide (CAS 925-58-6): Bifunctional Amine-Amide Building Block for Neuroreceptor-Targeted Synthesis


N-(2-aminoethyl)propanamide (CAS 925-58-6) is a low-molecular-weight organic compound (C₅H₁₂N₂O, MW 116.16 g/mol) characterized by the presence of a primary amine and a secondary amide functional group separated by a two‑carbon ethylene spacer [1]. This bifunctional structure confers versatility as a synthetic intermediate, particularly in the preparation of N‑alkylated cytisine derivatives targeting nicotine–acetylcholine neuroreceptors (nAChRs) and in the assembly of chiral peptide nucleic acids (PNAs) with backbone modifications . The compound is commercially available as a research‑grade chemical with typical purities of ≥95% .

N-(2-aminoethyl)propanamide: Why Structural Analogs Cannot Be Substituted Without Experimental Validation


Despite sharing the N‑(2‑aminoethyl)amide motif, analogs of N‑(2‑aminoethyl)propanamide differ critically in alkyl chain length (acetamido‑, butanamido‑) or degree of unsaturation (acrylamido‑) [1]. These structural variations translate into measurable differences in physicochemical properties—such as a 0.5‑unit shift in calculated LogP between the propanamide and acetamide homologs [2]—and, more importantly, in synthetic outcomes. In a direct head‑to‑head comparison, the use of N‑(2‑aminoethyl)propanamide in the synthesis of cytisine derivatives gave a markedly lower yield than the corresponding 3‑aminopropyl analog, a consequence of side reactions traceable to the electrophilicity of the propanamide carbonyl [3]. Generic substitution with a shorter‑chain acetamide or a more reactive acrylamide would alter both the steric and electronic environment at the reactive amide nitrogen, potentially compromising yield, selectivity, and the integrity of the target molecular architecture. The quantitative evidence below establishes the specific performance boundaries that inform rational procurement decisions.

Quantitative Differentiation of N-(2-aminoethyl)propanamide: Evidence-Based Comparator Analysis


Comparative Synthetic Yield in Cytisine Derivatization: Propanamide vs. 3-Aminopropyl Homolog

In the synthesis of N‑alkylated cytisine derivatives targeting nicotinic acetylcholine receptors (nAChRs), the reduction of 3‑(N‑cytisinyl)propanamide (prepared from N‑(2‑aminoethyl)propanamide) with diisobutylaluminum hydride (DIBAL‑H) gave N‑(2‑aminoethyl)cytisine. The yield of N‑(2‑aminoethyl)cytisine was lower compared to that of N‑(3‑aminopropyl)cytisine, which was prepared analogously from the 3‑aminopropyl precursor [1]. The lower yield is attributed to a competing side reaction involving aldehyde formation due to the high electrophilicity of the propanamide carbonyl, a characteristic not equally pronounced in the 3‑aminopropyl analog [1].

Medicinal Chemistry Alkaloid Derivatization Synthetic Methodology

Calculated LogP Comparison: Propanamide Homolog vs. Acetamide Analog

The computed XLogP3-AA value for N‑(2‑aminoethyl)propanamide is –0.9 [1]. In contrast, the shorter‑chain analog N‑(2‑aminoethyl)acetamide has an XLogP3-AA of –1.4 [2]. The 0.5‑unit higher (less negative) LogP for the propanamide derivative indicates a modest increase in lipophilicity, which may influence membrane permeability, solubility, and distribution in biological systems.

Physicochemical Profiling Medicinal Chemistry Lipophilicity Optimization

Calculated Boiling Point: Propanamide vs. Acrylamide Analog

The predicted boiling point (at 760 mmHg) of N‑(2‑aminoethyl)propanamide is 288.4±23.0 °C , whereas the unsaturated analog N‑(2‑aminoethyl)acrylamide has a higher predicted boiling point of 297.5±32.0 °C . The 9.1 °C difference reflects the presence of the α,β‑unsaturated carbonyl in the acrylamide, which increases intermolecular interactions. Additionally, the acrylamide analog is a solid at room temperature (melting point 79–81 °C) , while the propanamide is typically supplied as a liquid or low‑melting solid , impacting handling and purification protocols.

Chemical Engineering Purification Physical Property Database

Rotatable Bond Count: Conformational Flexibility Comparison

N‑(2‑aminoethyl)propanamide possesses three freely rotatable bonds, as computed by Cactvs [1]. In comparison, the shorter homolog N‑(2‑aminoethyl)acetamide has only two rotatable bonds [2]. The additional rotatable bond in the propanamide derivative arises from the extra methylene unit in the propanoyl chain, providing greater conformational flexibility. This may affect the entropy of binding and the ability to adopt specific bioactive conformations.

Molecular Modeling Drug Design Conformational Analysis

Application Scope Differentiation: Chiral PNA Backbone Modification

N‑(2‑aminoethyl)propanamide has been specifically employed as a precursor for introducing substituents into the N‑(2‑aminoethyl)glycine backbone of chiral peptide nucleic acids (PNAs) . While other aminoethylamides (e.g., acetamide, acrylamide) can theoretically participate in similar reactions, the propanamide homolog provides a three‑carbon propanoyl moiety that may offer distinct steric and electronic properties compared to the two‑carbon acetyl or the unsaturated acryloyl. Direct comparative studies of PNA hybridization affinity or cellular uptake as a function of the N‑acyl chain length are not available in the public literature; however, the documented use of the propanamide derivative in this context establishes a precedent that the acetamide and acrylamide analogs have not yet demonstrated in peer‑reviewed publications.

Peptide Nucleic Acids Bioconjugation Chemical Biology

Optimal Use Cases for N-(2-aminoethyl)propanamide Based on Quantitative Differentiation Evidence


Synthesis of Cytisine Derivatives Targeting nAChRs When Receptor Affinity is Prioritized Over Synthetic Yield

The lower yield of N‑(2‑aminoethyl)cytisine relative to the 3‑aminopropyl analog (see Evidence Item 1) suggests that this route is best employed when the unique biological profile of the propanamide‑derived cytisine—such as its binding affinity to specific nAChR subtypes—is the primary driver of the project. Researchers should weigh the modest yield penalty against the desired pharmacological properties of the final compound [1]. Optimization of reaction conditions (e.g., reducing agent, temperature, solvent) may mitigate the yield deficit.

Chiral Peptide Nucleic Acid (PNA) Backbone Functionalization

As established in the peer‑reviewed literature, N‑(2‑aminoethyl)propanamide is a validated building block for introducing substituents into the N‑(2‑aminoethyl)glycine backbone of chiral PNAs [1]. This specific application has not been reported for the shorter‑chain acetamide or the unsaturated acrylamide analogs, making the propanamide derivative the preferred choice for researchers seeking to follow established synthetic protocols. The additional rotatable bond (see Evidence Item 4) and intermediate lipophilicity (see Evidence Item 2) may offer a favorable balance of flexibility and solubility for PNA oligomer assembly.

Physicochemical Property Tuning in Lead Optimization Programs

When a medicinal chemistry campaign requires a modest increase in lipophilicity (ΔLogP ≈ +0.5) relative to the acetamide baseline, N‑(2‑aminoethyl)propanamide presents a logical intermediate step [1]. The propanamide homolog also offers an additional rotatable bond for conformational exploration (see Evidence Item 4) and a lower boiling point that may facilitate purification compared to the acrylamide analog (see Evidence Item 3). These cumulative, quantitatively defined differences support the selection of the propanamide over related N‑(2‑aminoethyl)amides in structure‑activity relationship (SAR) studies where fine control of physicochemical parameters is required.

General Amide‑Amine Bifunctional Building Block for Research Synthesis

For applications that do not demand the specific reactivity of an α,β‑unsaturated amide (as in N‑(2‑aminoethyl)acrylamide) and where the lower molecular weight of the acetamide is not a requirement, N‑(2‑aminoethyl)propanamide serves as a versatile, well‑characterized bifunctional building block. Its commercial availability in ≥95% purity [1] and its documented stability profile (as inferred from standard storage recommendations ) make it a reliable choice for constructing more complex molecules in academic and industrial research settings.

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